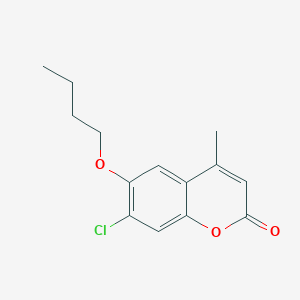
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one, also known as Cloransulam-methyl, is a synthetic herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control weeds in various crops such as soybean, corn, and wheat. Cloransulam-methyl has gained popularity due to its high efficacy, low toxicity, and selective action on target weeds.
科学研究应用
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling a wide range of weeds. However, recent research has also focused on its potential applications in other areas such as cancer treatment and neuroprotection. Studies have shown that 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
作用机制
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic levels of keto acids, which ultimately results in the death of the plant. 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has a high affinity for the ALS enzyme and is highly selective for target weeds, making it an ideal herbicide for use in agriculture.
Biochemical and Physiological Effects
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has been found to have minimal toxicity to non-target organisms such as mammals, birds, and fish. However, studies have shown that it can have adverse effects on soil microorganisms and earthworms, which play a crucial role in maintaining soil health. 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl can also persist in the environment for extended periods, leading to potential contamination of soil and water resources.
实验室实验的优点和局限性
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has several advantages for use in lab experiments, including its high efficacy, low toxicity, and selectivity for target weeds. It is also readily available and relatively easy to synthesize. However, its persistence in the environment and potential adverse effects on non-target organisms can limit its use in certain experiments.
未来方向
There are several future directions for research on 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl. One area of interest is its potential applications in cancer treatment and neuroprotection. Further studies are needed to elucidate the mechanism of action and determine the optimal dosage and administration route for these applications. Another area of research is the development of new formulations and delivery systems that can enhance the efficacy and reduce the environmental impact of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl. Finally, more studies are needed to assess the long-term effects of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl on soil health and ecosystem functioning.
Conclusion
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl is a synthetic herbicide that has gained popularity due to its high efficacy, low toxicity, and selective action on target weeds. It has been extensively studied for its herbicidal properties and has potential applications in other areas such as cancer treatment and neuroprotection. However, its persistence in the environment and potential adverse effects on non-target organisms highlight the need for further research to develop new formulations and delivery systems that can enhance its efficacy and reduce its environmental impact.
合成方法
The synthesis of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl involves several steps, including the formation of the sulfonylurea backbone, the introduction of the chromenone ring, and the substitution of the chlorine and butoxy groups. The process starts with the reaction of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl) acetamide with methylsulfonyl chloride to form the sulfonylurea intermediate. The intermediate is then treated with 4-methyl-2H-chromen-2-one in the presence of a base to introduce the chromenone ring. The final step involves the substitution of the chlorine and butoxy groups using appropriate reagents.
属性
IUPAC Name |
6-butoxy-7-chloro-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-5-17-13-7-10-9(2)6-14(16)18-12(10)8-11(13)15/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYFZYEOIMVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)
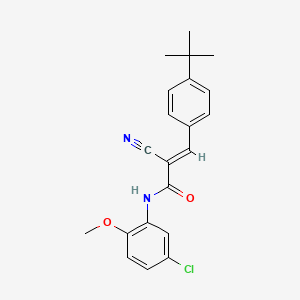
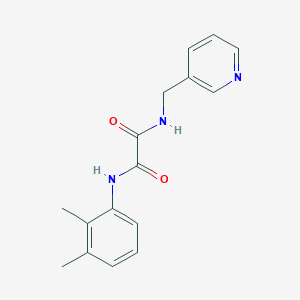
![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)
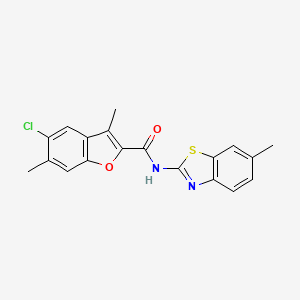
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
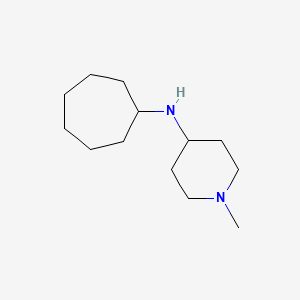
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)